2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted at the 4-position with a 4-fluorophenyl group. The acetamide side chain is linked to a 4-methoxyphenyl moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-30-18-10-6-16(7-11-18)24-20(27)13-25-14-26(17-8-4-15(22)5-9-17)21-19(31(25,28)29)3-2-12-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJJDYUUCFKSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide is a pyrido-thiadiazine derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activity based on diverse research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by several functional groups including:
- Pyrido-thiadiazine core
- Fluorophenyl group
- Methoxyphenyl acetamide moiety
The molecular formula is with a molecular weight of approximately 442.47 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 442.47 g/mol |
| CAS Number | 1251546-07-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrido-thiadiazine core and the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions such as temperature and solvents are optimized to achieve high yields and purity.
Biological Activity
Research into the biological activity of compounds similar to This compound has shown promising results in various fields:
Antimicrobial Activity
Studies have indicated that related thiadiazine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds with fluorophenyl groups have demonstrated effectiveness against gram-positive bacteria and fungi. This suggests that similar derivatives may possess comparable antimicrobial efficacy .
Anticancer Potential
Thiadiazine derivatives have been investigated for their anticancer properties. The presence of specific substituents on the thiadiazine core can enhance cytotoxic activity against various cancer cell lines. Preliminary studies suggest that modifications to the structure can lead to increased potency against specific cancer types.
Mechanistic Studies
Mechanistic studies are essential for understanding how this compound interacts with biological targets. Research indicates that thiadiazines may act through:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to This compound :
- Antimicrobial Efficacy Study : A series of related compounds were tested against bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .
- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that thiadiazine derivatives could induce apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound P585-2079
- Structure : 2-[4-(4-methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide
- Key Differences :
- 4-Methylphenyl replaces the 4-fluorophenyl on the thiadiazine ring.
- The acetamide side chain is linked to a 4-methylbenzyl group instead of 4-methoxyphenyl.
- The benzyl group may enhance lipophilicity, affecting membrane permeability .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Structure : Contains an imidazo[2,1-b][1,3]thiazole core instead of pyrido-thiadiazine.
- Key Differences :
- The heterocyclic core has a smaller fused ring system.
- Retains dual 4-fluorophenyl groups but lacks the 1,1-dioxide moiety.
- Impact :
Acetamide Derivatives with Varied Side Chains
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
- Structure: Azo-linked acetamide with a phenol-hydrazone substituent.
- Key Differences :
- Azo group introduces conjugation, enhancing UV-Vis absorption.
- Hydroxy and hydrazone groups enable metal chelation, unlike the target compound.
- Impact: Potential for antioxidant or metal-binding applications, diverging from the target’s likely pharmacological profile .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structure : Triazole-thioether linked to acetamide.
- Key Differences: Triazole ring introduces additional nitrogen atoms for hydrogen bonding.
- Impact :
Substituent Effects on Physicochemical Properties
*Predicted using QSPR models; experimental data pending.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
